molecular formula C9H19NO B13603258 5-(Pyrrolidin-1-yl)pentan-2-ol

5-(Pyrrolidin-1-yl)pentan-2-ol

Cat. No.: B13603258
M. Wt: 157.25 g/mol
InChI Key: AYLZXNDGPLUIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyrrolidin-1-yl)pentan-2-ol is an organic compound that features a pyrrolidine ring attached to a pentanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and pentanol, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-1-yl)pentan-2-ol typically involves the reaction of pyrrolidine with a suitable pentanol derivative. One common method is the reductive amination of 5-oxopentanol with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation of 5-oxopentanol in the presence of pyrrolidine and a suitable catalyst like palladium on carbon can be employed. This method ensures a consistent and high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-(Pyrrolidin-1-yl)pentan-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 5-(Pyrrolidin-1-yl)pentan-2-ol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The hydroxyl group can form additional hydrogen bonds, enhancing the compound’s binding affinity and specificity . These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Comparison: 5-(Pyrrolidin-1-yl)pentan-2-ol is unique due to its hydroxyl group, which imparts different chemical reactivity and biological activity compared to its analogs. While compounds like α-PVP and α-PHP are known for their stimulant effects and potential for abuse, this compound is primarily studied for its synthetic utility and potential therapeutic applications .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

5-pyrrolidin-1-ylpentan-2-ol

InChI

InChI=1S/C9H19NO/c1-9(11)5-4-8-10-6-2-3-7-10/h9,11H,2-8H2,1H3

InChI Key

AYLZXNDGPLUIPO-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1CCCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.